molecular formula C17H11ClF3N3 B3036303 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole CAS No. 339101-40-5

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole

Cat. No. B3036303
CAS RN: 339101-40-5
M. Wt: 349.7 g/mol
InChI Key: PNBQEXVSDLUQDV-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It’s an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Synthesis Analysis

Indazole can be obtained by heating ortho-hydrazine cinnamic acid . The Davis–Beirut reaction can generate 2H-indazoles .


Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Indazole derivatives have been used for the synthesis of kinase inhibitors . Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole include a molar mass of 118.14 g/mol, a melting point of 147 to 149 °C, and a boiling point of 270 °C .

Mechanism of Action

The mechanism of action of indazole derivatives is often related to their ability to inhibit specific kinases . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been found to possess high anti-inflammatory activity .

Safety and Hazards

Indazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives display a broad variety of biological activities. From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer are being studied .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrobenzo[g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3/c18-14-7-12(17(19,20)21)8-22-16(14)24-9-11-6-5-10-3-1-2-4-13(10)15(11)23-24/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQEXVSDLUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
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2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
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2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
Reactant of Route 4
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2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole

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